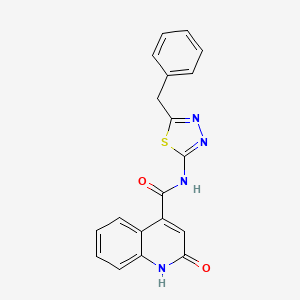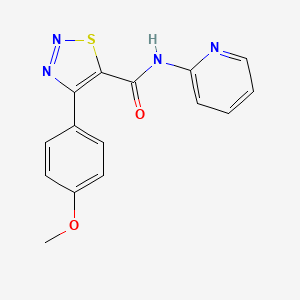![molecular formula C24H29N3O3 B11006263 2'-(2-methoxyethyl)-N-(5-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11006263.png)
2'-(2-methoxyethyl)-N-(5-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(2-methoxyethyl)-N-(5-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of multiple functional groups, including a methoxyethyl group, a pyridine ring, and a carboxamide group, makes it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-methoxyethyl)-N-(5-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:
-
Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclohexane derivative and an isoquinoline derivative. This step often requires the use of a strong acid or base as a catalyst and may be conducted under reflux conditions to ensure complete cyclization.
-
Introduction of the Methoxyethyl Group: : The methoxyethyl group can be introduced via an alkylation reaction. This involves the reaction of the spirocyclic intermediate with 2-methoxyethyl chloride in the presence of a base like potassium carbonate to facilitate the substitution reaction.
-
Attachment of the Pyridine Ring: : The pyridine ring can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the pyridine and a suitable palladium catalyst.
-
Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate with an amine derivative under mild conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems could enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the spirocyclic core, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its spirocyclic structure and multiple functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be used to study the interactions of spirocyclic molecules with biological targets. Its unique structure may allow it to bind selectively to certain proteins or enzymes, making it a potential lead compound for drug discovery.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored. Its ability to interact with biological targets may make it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of 2’-(2-methoxyethyl)-N-(5-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine ring suggests potential interactions with nicotinic acetylcholine receptors or other pyridine-binding proteins. The spirocyclic structure may also confer unique binding properties, enhancing its selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,3’-isoquinoline] derivatives: These compounds share the spirocyclic core but may differ in the functional groups attached.
Pyridine derivatives: Compounds with a pyridine ring and various substituents.
Carboxamide derivatives: Molecules featuring a carboxamide group with different structural backbones.
Uniqueness
The uniqueness of 2’-(2-methoxyethyl)-N-(5-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its combination of a spirocyclic core, a methoxyethyl group, a pyridine ring, and a carboxamide group
Properties
Molecular Formula |
C24H29N3O3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-N-(5-methylpyridin-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C24H29N3O3/c1-17-10-11-20(25-16-17)26-22(28)21-18-8-4-5-9-19(18)23(29)27(14-15-30-2)24(21)12-6-3-7-13-24/h4-5,8-11,16,21H,3,6-7,12-15H2,1-2H3,(H,25,26,28) |
InChI Key |
WUDLHVRRZXHCHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(6-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11006195.png)
![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B11006203.png)
![4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11006210.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone](/img/structure/B11006212.png)
![3-{4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one](/img/structure/B11006218.png)


![2-[acetyl(2-methylpropyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11006242.png)
![2'-(2-methylpropyl)-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11006250.png)
![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B11006252.png)
![{1-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11006258.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide](/img/structure/B11006267.png)
